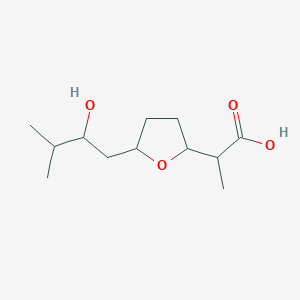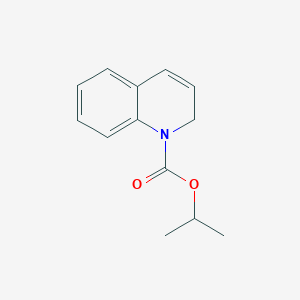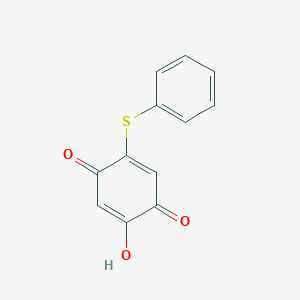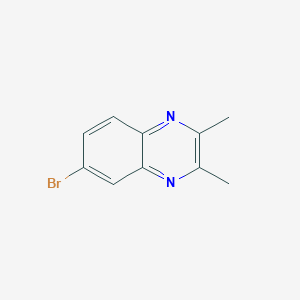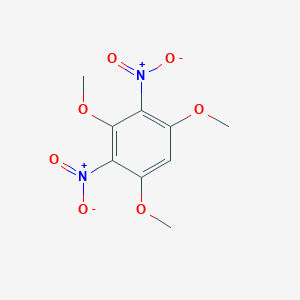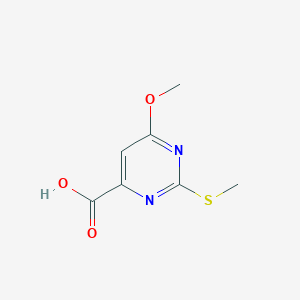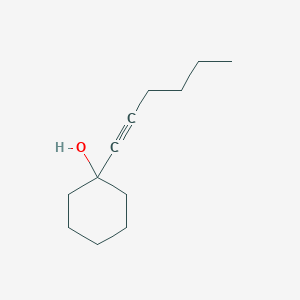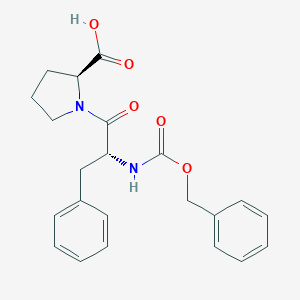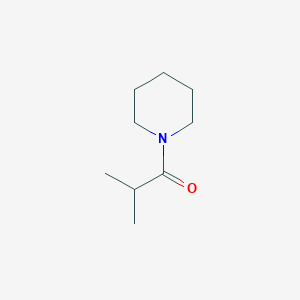
2-Methyl-1-(piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(piperidin-1-yl)propan-1-one, also known as MDPK, is a synthetic compound with a chemical formula of C13H19NO. It is a member of the cathinone family of compounds and is structurally similar to methcathinone. MDPK is a psychoactive substance that has been used for recreational purposes. However, it has also shown potential in scientific research applications.
Mecanismo De Acción
2-Methyl-1-(piperidin-1-yl)propan-1-one acts as a monoamine transporter inhibitor, specifically targeting dopamine and norepinephrine transporters. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect.
Biochemical and Physiological Effects
This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and decreased appetite. However, it can also lead to negative effects such as anxiety, paranoia, and agitation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1-(piperidin-1-yl)propan-1-one can be useful in studying the effects of cathinone derivatives on the central nervous and cardiovascular systems. However, its use in research is limited due to its potential for abuse and the lack of information on its long-term effects.
Direcciones Futuras
Future research could focus on the development of safer and more effective cathinone derivatives for scientific research purposes. Additionally, further studies could investigate the potential therapeutic uses of cathinone derivatives in treating disorders such as attention deficit hyperactivity disorder (ADHD) and depression. However, it is important to continue to monitor the potential for abuse and negative side effects of these compounds.
Métodos De Síntesis
2-Methyl-1-(piperidin-1-yl)propan-1-one can be synthesized through a multi-step process involving the reaction of 2-bromopropiophenone with piperidine and subsequent reduction of the resulting ketone. The final product can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-Methyl-1-(piperidin-1-yl)propan-1-one has been used in scientific research as a tool to study the effects of cathinone derivatives on the central nervous system. It has been shown to have stimulant properties and can increase dopamine and norepinephrine levels in the brain. This compound has also been used to study the effects of cathinones on the cardiovascular system.
Propiedades
Número CAS |
17201-04-6 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
2-methyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C9H17NO/c1-8(2)9(11)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3 |
Clave InChI |
KHGRSURBPFQREH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCCCC1 |
SMILES canónico |
CC(C)C(=O)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)

